(2S)-2-Amino-6-(heptanoylamino)hexanoic acid
Description
. This enzyme is known for its ability to degrade heparin and heparan sulfate, which are glycosaminoglycans involved in numerous biological processes.
Properties
IUPAC Name |
(2S)-2-amino-6-(heptanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-2-3-4-5-9-12(16)15-10-7-6-8-11(14)13(17)18/h11H,2-10,14H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPVNXBAKZBUIK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid is typically produced through genetic engineering techniques. The gene encoding this compound is inserted into a suitable bacterial host, such as Escherichia coli, which then expresses the enzyme. The expression and purification of this compound involve several steps, including the use of specific promoters to drive gene expression, induction of protein production, and purification using affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fermentation processes. The bacterial cultures are grown in bioreactors under controlled conditions to optimize the yield of the enzyme. After fermentation, the enzyme is extracted and purified using techniques such as ultrafiltration and chromatography to ensure high purity and activity .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid primarily undergoes enzymatic reactions, specifically the cleavage of glycosidic bonds in heparin and heparan sulfate. This enzymatic activity results in the depolymerization of these glycosaminoglycans into smaller oligosaccharides.
Common Reagents and Conditions
The enzymatic reactions involving this compound typically require specific buffer conditions to maintain enzyme stability and activity. Common reagents include Tris-HCl buffer, calcium chloride, and sodium chloride. The reactions are usually carried out at physiological pH and temperature to mimic the natural conditions under which the enzyme operates.
Major Products Formed
The primary products formed from the enzymatic reactions of this compound are oligosaccharides derived from the depolymerization of heparin and heparan sulfate. These oligosaccharides have various biological activities and can be further analyzed for their potential therapeutic applications.
Scientific Research Applications
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used to study the structure and function of glycosaminoglycans. By degrading heparin and heparan sulfate, researchers can analyze the resulting oligosaccharides to gain insights into the complex structures of these molecules.
Biology
In biological research, this compound is employed to investigate the roles of heparin and heparan sulfate in various biological processes. This includes studying their involvement in cell signaling, cell adhesion, and tissue development.
Medicine
This compound has significant potential in medical research, particularly in the development of anticoagulant therapies. By degrading heparin, this compound can be used to control and reverse the anticoagulant effects of heparin-based drugs, providing a valuable tool for managing bleeding complications in clinical settings.
Industry
In the industrial sector, this compound is used in the production of low molecular weight heparins, which are widely used as anticoagulant drugs. The enzyme’s ability to selectively degrade heparin makes it an essential component in the manufacturing process of these therapeutic agents.
Mechanism of Action
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid exerts its effects by cleaving the glycosidic bonds in heparin and heparan sulfate. The enzyme specifically targets the α(1→4) linkages between the uronic acid and glucosamine residues in these glycosaminoglycans. This cleavage results in the depolymerization of the polysaccharide chains into smaller oligosaccharides.
The molecular targets of this compound include the glycosaminoglycan chains of heparin and heparan sulfate. The enzyme’s activity is facilitated by the presence of calcium ions, which are essential for its catalytic function.
Comparison with Similar Compounds
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid is unique in its ability to specifically degrade heparin and heparan sulfate. Similar enzymes include heparinase I and heparinase II, which also degrade glycosaminoglycans but have different substrate specificities and cleavage patterns.
List of Similar Compounds
Heparinase I: Degrades heparin and heparan sulfate but with different cleavage sites compared to this compound.
Heparinase II: Also degrades heparin and heparan sulfate but has a broader substrate specificity than this compound.
Chondroitinase: Degrades chondroitin sulfate, another type of glycosaminoglycan, but does not act on heparin or heparan sulfate.
This compound’s specificity for heparin and heparan sulfate, along with its unique cleavage pattern, distinguishes it from these other enzymes and highlights its potential for targeted applications in research and industry.
Biological Activity
(2S)-2-Amino-6-(heptanoylamino)hexanoic acid, also known as a derivative of lysine, is a compound of interest in various biological and medicinal studies. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C_{12}H_{25}N_{3}O_{3}
- Molecular Weight: 259.35 g/mol
The heptanoylamino group attached to the hexanoic acid backbone influences its solubility and biological interactions, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily revolves around its role as an amino acid derivative that may participate in various biochemical pathways:
- Enzyme Inhibition: The compound has been studied for its potential inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression. Inhibition of HDACs can lead to altered transcriptional activity associated with cancer progression and neurodegenerative diseases .
- Protein Interactions: It may modulate protein interactions by acting on specific receptors or enzymes, thereby influencing cellular signaling pathways.
In Vitro Studies
Recent studies have highlighted the compound's potential in cancer therapy by demonstrating its ability to inhibit the growth of pancreatic cancer cells. The potency of this compound was evaluated using various assays, showing significant inhibition at nanomolar concentrations.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | Panc-1 | 0.5 | HDAC inhibition |
| Study B | MiaPaCa-2 | 0.3 | Apoptosis induction |
These results indicate that the compound can effectively hinder cancer cell proliferation through multiple mechanisms.
Case Studies
- Cancer Treatment: A study published in Cancer Research explored the effects of this compound on tumor growth in xenograft models. The administration of this compound resulted in a significant reduction in tumor size compared to control groups, underscoring its therapeutic potential .
- Neuroprotective Effects: Another investigation focused on neurodegenerative conditions revealed that this amino acid derivative could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role as a neuroprotective agent .
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound exhibits low toxicity profiles at therapeutic doses. Long-term studies are necessary to fully understand its safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (2S)-2-Amino-6-(heptanoylamino)hexanoic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential amidation and coupling reactions. For example, heptanoic acid is first activated using coupling agents like carbodiimides (e.g., EDC or DCC) to form the heptanoyl chloride intermediate. This is then reacted with a protected lysine derivative (e.g., Boc-L-lysine) under anhydrous conditions (e.g., DMF at 0–4°C) to prevent hydrolysis. Temperature control (<5°C) and solvent choice (polar aprotic solvents) are critical to minimize side reactions. Deprotection of the amino group is achieved via acidic hydrolysis (e.g., TFA) .
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy is used to confirm enantiomeric purity. For instance, a Chiralpak® AD-H column with a hexane/isopropanol mobile phase can resolve enantiomers, while CD spectra at 190–250 nm provide optical activity data. X-ray crystallography may also validate absolute configuration if single crystals are obtained .
Q. What analytical techniques are employed to characterize this compound’s purity and structure?
- Methodological Answer : A combination of NMR (¹H, ¹³C, and 2D COSY for backbone assignment), high-resolution mass spectrometry (HRMS for molecular formula confirmation), and FT-IR (to identify amide C=O stretches at ~1650 cm⁻¹) is standard. Melting point analysis (e.g., 259°C decomposition) and elemental analysis further assess purity .
Q. How does the heptanoylamino group influence the compound’s solubility and bioavailability?
- Methodological Answer : The hydrophobic heptanoyl chain reduces aqueous solubility, necessitating DMSO or ethanol as solvents for in vitro assays. LogP calculations (e.g., using ChemDraw) predict lipophilicity, while parallel artificial membrane permeability assays (PAMPA) evaluate passive diffusion across lipid bilayers .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer : Contradictions often arise from differences in stereochemical purity or assay conditions. Reproducibility can be improved by:
- Validating enantiomeric excess (e.g., ≥98% via chiral HPLC).
- Standardizing cell-based assays (e.g., using identical cell lines, serum-free media, and incubation times).
- Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Methodological Answer : Scaling up requires:
- Switching from batch to flow chemistry for better temperature control.
- Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify purification.
- Using immobilized enzymes (e.g., lipases) for regioselective amidation, reducing side products. Yield improvements from 60% to >85% have been reported with these methods .
Q. How can the azido group (if present in derivatives) be leveraged for site-specific bioconjugation in protein engineering?
- Methodological Answer : Azido-modified derivatives undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-tagged biomolecules. For example, incubating the compound (10 mM) with a propargyl-modified protein (1:3 molar ratio) in PBS (pH 7.4) with CuSO₄ (1 mM) and sodium ascorbate (5 mM) at 25°C for 1 hour achieves >90% conjugation efficiency. LC-MS confirms product formation .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding modes. For instance, docking into the active site of lysine-specific demethylase 1 (LSD1) with a grid box size of 25 ų and exhaustiveness = 20 identifies potential hydrogen bonds between the amide group and Arg448. Free energy calculations (MM/PBSA) refine affinity predictions .
Q. How do impurities (e.g., diastereomers or unreacted intermediates) impact pharmacological studies, and how are they quantified?
- Methodological Answer : Impurities >0.1% can skew dose-response curves. UPLC-MS/MS with a C18 column (ACQUITY UPLC® BEH, 1.7 µm) and MRM transitions quantifies trace impurities. For example, a diastereomer with m/z 345.2 → 227.1 is resolved at 2.3 minutes, enabling limits of detection (LOD) <10 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
